2,3-Dimethylcyclobutan-1-one

Description

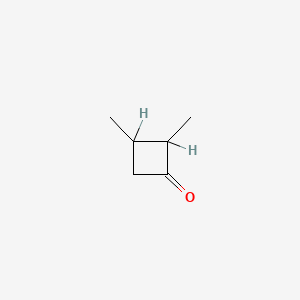

2,3-Dimethylcyclobutan-1-one is a strained cyclic ketone featuring a four-membered cyclobutane ring with methyl groups at the 2 and 3 positions. Its unique structure confers high ring strain, making it a valuable intermediate in organic synthesis for studying strained systems and photochemical reactions.

Properties

IUPAC Name |

2,3-dimethylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-3-6(7)5(4)2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVGZXHESDAIMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38559-13-6 | |

| Record name | 2,3-dimethylcyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of 2,3-dimethyl-1,3-butadiene with carbon monoxide in the presence of a catalyst such as palladium. The reaction is typically carried out under high pressure and temperature conditions to facilitate the formation of the cyclobutane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and high-throughput screening can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylcyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,3-dimethylcyclobutan-1-ol.

Substitution: The methyl groups on the cyclobutane ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products:

Oxidation: Formation of 2,3-dimethylcyclobutan-1-carboxylic acid.

Reduction: Formation of 2,3-dimethylcyclobutan-1-ol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,3-Dimethylcyclobutan-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of ring strain and reactivity.

Biology: The compound can be used as a model system to study enzyme-catalyzed reactions involving cyclic ketones.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dimethylcyclobutan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of new chemical bonds and the generation of reactive intermediates.

Comparison with Similar Compounds

Ring Size and Stability

The cyclobutane ring in 2,3-Dimethylcyclobutan-1-one introduces significant ring strain compared to five- or six-membered analogs:

- Cyclopentanone Derivatives: Compounds like cis-1,3-dimethylcyclopentane (CAS 2532-58-3) exhibit lower strain due to the larger ring, enhancing thermodynamic stability .

- Cyclohexane Derivatives: Cyclohexanone-based compounds (e.g., cis-1,2-dimethylcyclohexane) benefit from chair conformations, further reducing strain .

Key Insight : The four-membered ring in this compound increases reactivity in nucleophilic additions and ring-opening reactions compared to larger cyclic ketones.

Substituent Effects

Substituent position and type significantly influence chemical behavior:

- 2-(Benzyloxy)-3,3-dimethylcyclobutan-1-one (Ref: 3D-YPD32730): The benzyloxy group at position 2 introduces steric hindrance and electronic effects, reducing accessibility to the ketone group compared to the simpler methyl substituents in the target compound .

- 1-(2-Hydroxyphenyl)-3-methylbutan-1-one (CAS 19019-21-7): The hydroxyphenyl group enables hydrogen bonding, enhancing solubility in polar solvents, unlike the non-polar methyl groups in this compound .

Functional Group Variations

- Ketone vs. Alcohol/Aromatic Systems: While this compound is a cyclic ketone, compounds like 3,3-dimethyl-2-butanone (a linear ketone) lack ring strain, leading to divergent reactivity profiles .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

2,3-Dimethylcyclobutan-1-one (DMCB) is a cyclic ketone that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of DMCB, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula and a molecular weight of 98.15 g/mol. The compound features a cyclobutane ring with two methyl groups at the 2 and 3 positions, contributing to its distinct chemical behavior.

Mechanisms of Biological Activity

The biological activity of DMCB can be attributed to several mechanisms:

- MDM2 Inhibition : DMCB has been studied in relation to its inhibitory effects on MDM2 (Murine Double Minute 2), a negative regulator of the p53 tumor suppressor protein. Compounds with similar structures have shown significant binding affinity to MDM2, leading to enhanced p53 activity which is crucial for tumor suppression .

- Antiproliferative Effects : Research indicates that DMCB and related compounds exhibit antiproliferative activity against various cancer cell lines. For instance, structural analogs have demonstrated IC50 values in the low micromolar range, suggesting that DMCB may also have similar properties .

Study on MDM2 Inhibition

A study investigating the structure-activity relationship (SAR) of MDM2 inhibitors highlighted that compounds with cyclobutane frameworks, including DMCB derivatives, exhibited high binding affinities and potent cellular activities. For example, a related compound showed an IC50 value of approximately 0.15 μM against the SJSA-1 cell line, indicating strong antiproliferative effects .

| Compound | IC50 (μM) | Binding Affinity (Ki) |

|---|---|---|

| DMCB Derivative A | 0.15 | <1 nM |

| DMCB Derivative B | 0.22 | <1 nM |

| DMCB | TBD | TBD |

Pharmacokinetic Studies

In vivo studies have demonstrated that certain DMCB derivatives possess favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. These properties are essential for their potential development as therapeutic agents against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.